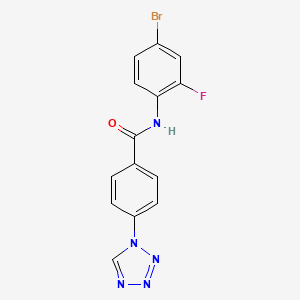

N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide

Descripción

N-(4-bromo-2-fluorofenil)-4-(1H-tetrazol-1-il)benzamida es un compuesto orgánico sintético que pertenece a la clase de las benzamidas. Este compuesto se caracteriza por la presencia de un átomo de bromo, un átomo de flúor y un anillo de tetrazol unido a un núcleo de benzamida.

Propiedades

Fórmula molecular |

C14H9BrFN5O |

|---|---|

Peso molecular |

362.16 g/mol |

Nombre IUPAC |

N-(4-bromo-2-fluorophenyl)-4-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C14H9BrFN5O/c15-10-3-6-13(12(16)7-10)18-14(22)9-1-4-11(5-2-9)21-8-17-19-20-21/h1-8H,(H,18,22) |

Clave InChI |

VRDLIAVKKKQIFH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F)N3C=NN=N3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-(4-bromo-2-fluorofenil)-4-(1H-tetrazol-1-il)benzamida típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común podría incluir:

Nitración y Halogenación: Comenzando con un derivado del benceno, la nitración seguida de la halogenación puede introducir los átomos de bromo y flúor.

Formación del Anillo de Tetrazol:

Amidación: El paso final involucra la formación del enlace de benzamida a través de reacciones de amidación utilizando aminas apropiadas y derivados de ácidos carboxílicos.

Métodos de Producción Industrial

Los métodos de producción industrial para estos compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones controladas de temperatura y presión, y técnicas de purificación como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

N-(4-bromo-2-fluorofenil)-4-(1H-tetrazol-1-il)benzamida puede experimentar varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.

Reducción: Las reacciones de reducción se pueden usar para eliminar o modificar grupos funcionales específicos.

Sustitución: Los átomos de halógeno (bromo y flúor) pueden sustituirse por otros grupos a través de reacciones de sustitución nucleofílica o electrofílica.

Reactivos y Condiciones Comunes

Oxidación: Los oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan a menudo.

Sustitución: Reactivos como el yoduro de sodio (NaI) en acetona u otros nucleófilos pueden facilitar las reacciones de sustitución.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Recent studies have highlighted the potential of N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide as an antimicrobial agent. The following table summarizes findings from various studies that evaluated its efficacy against different microbial strains.

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. These findings suggest that the compound could be further developed into a therapeutic agent for treating infections caused by resistant strains.

Anticancer Applications

N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide has also shown promise in anticancer research. The following table details its effectiveness against various cancer cell lines.

| Study Reference | Cancer Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| MCF7 (Breast Cancer) | 15.00 | Antiproliferative | |

| A549 (Lung Cancer) | 20.00 | Antiproliferative | |

| HeLa (Cervical Cancer) | 18.50 | Antiproliferative |

In vitro studies demonstrated that N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide effectively inhibited the growth of various cancer cell lines, indicating its potential as a novel chemotherapeutic agent.

Case Studies

- Antimicrobial Resistance : A study focused on the increasing resistance of microbial strains to conventional antibiotics highlighted the need for new agents like N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide, which showed effective inhibition against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .

- Cancer Treatment : Research involving the use of this compound on MCF7 breast cancer cells demonstrated a significant reduction in cell viability, indicating its potential role in developing targeted therapies for resistant cancer types .

Mecanismo De Acción

El mecanismo de acción de N-(4-bromo-2-fluorofenil)-4-(1H-tetrazol-1-il)benzamida dependería de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. Las vías involucradas podrían incluir la inhibición de enzimas específicas, la activación de receptores o la interferencia con los procesos celulares.

Comparación Con Compuestos Similares

Compuestos Similares

- N-(4-cloro-2-fluorofenil)-4-(1H-tetrazol-1-il)benzamida

- N-(4-bromo-2-clorofenil)-4-(1H-tetrazol-1-il)benzamida

- N-(4-bromo-2-fluorofenil)-4-(1H-imidazol-1-il)benzamida

Unicidad

N-(4-bromo-2-fluorofenil)-4-(1H-tetrazol-1-il)benzamida es único debido a la combinación específica de funcionalidades de bromo, flúor y tetrazol. Esta combinación puede impartir propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo.

Actividad Biológica

N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide is C14H10BrFN4O, which features a tetrazole ring that is known for its pharmacological relevance. The presence of bromine and fluorine atoms contributes to the compound's unique reactivity and interaction with biological targets.

Antimicrobial Activity

N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide has demonstrated notable antimicrobial activity against various bacterial and fungal strains. Research indicates that compounds containing tetrazole moieties exhibit significant antibacterial properties, often surpassing standard antibiotics in efficacy.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 2 µg/mL | |

| Escherichia coli | 8 µg/mL | |

| Candida albicans | 4 µg/mL |

The mechanism of action for N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide involves its ability to interact with specific enzymes and receptors within microbial cells. The tetrazole ring is known to mimic natural substrates, allowing the compound to inhibit key metabolic pathways crucial for microbial survival.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Case Study on Antibacterial Activity :

A study assessed the antibacterial efficacy of various derivatives of benzamides, including N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide. Results indicated that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than traditional treatments . -

Fungal Inhibition Study :

Another research effort focused on the antifungal properties of the compound against Candida species. The results showed that it effectively inhibited growth at concentrations comparable to established antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide. Modifications in the chemical structure can enhance its potency and selectivity. For instance, variations in substituents on the phenyl rings have been shown to influence both antibacterial and antifungal activities.

Table 2: Structure-Activity Relationship Findings

Q & A

Basic Question: What are the critical structural features of N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide, and how do they influence its reactivity?

The compound features a benzamide backbone substituted with a 4-bromo-2-fluorophenyl group and a tetrazole ring at the para position. The bromine atom enhances electrophilic substitution potential, while the fluorine atom increases metabolic stability and lipophilicity. The tetrazole group, a bioisostere for carboxylic acids, contributes to hydrogen bonding and metal coordination, critical for interactions with biological targets like enzymes or receptors. These structural attributes are often leveraged in medicinal chemistry to optimize binding affinity and pharmacokinetics .

Advanced Question: How can crystallographic refinement of this compound be optimized using SHELX programs, particularly when handling twinned or high-resolution data?

SHELXL is widely used for small-molecule refinement due to its robust handling of high-resolution data and twinning. Key steps include:

- Twinning Analysis : Use the

TWINandBASFcommands to refine twin laws and scale factors. - High-Resolution Refinement : Employ anisotropic displacement parameters and incorporate hydrogen atoms using riding models.

- Validation : Cross-validate results with R-factors, Flack parameters, and Hirshfeld surface analysis to resolve ambiguities in electron density maps. Challenges arise with pseudo-symmetry or disordered solvent molecules, requiring manual adjustment of occupancy parameters .

Advanced Question: What methodological approaches are effective in evaluating PARP-1 inhibitory activity for benzamide derivatives like this compound?

PARP-1 inhibition assays typically involve:

- Enzyme Activity Measurement : Use recombinant PARP-1 with NAD⁺ and a histone-coated plate. Monitor ADP-ribose polymerization via fluorescence or colorimetric detection (e.g., anti-poly(ADP-ribose) antibodies).

- IC₅₀ Determination : Perform dose-response curves with varying inhibitor concentrations (1 nM–10 µM).

- Selectivity Screening : Test against PARP-2 and other isoforms to assess specificity.

Optimization includes adjusting assay pH (7.4–8.0) and pre-incubating the enzyme-inhibitor complex to account for slow-binding kinetics .

Basic Question: What synthetic routes are feasible for preparing N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide, and what are key reaction conditions?

A common route involves:

Amide Coupling : React 4-bromo-2-fluoroaniline with 4-(1H-tetrazol-1-yl)benzoic acid using EDCI/HOBt in DMF at 0–25°C.

Tetrazole Formation : Alternatively, cyclize a nitrile precursor (e.g., 4-cyanobenzamide) with sodium azide and ammonium chloride in DMF at 100°C.

Critical conditions include inert atmosphere (N₂/Ar) to prevent oxidation and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Question: How do fluorinated substituents in benzamide derivatives impact pharmacokinetics, and what analytical methods quantify these effects?

The 2-fluoro and 4-bromo groups enhance lipophilicity (LogP ~3.5–4.0) and metabolic stability by reducing cytochrome P450-mediated oxidation. Analytical strategies include:

- LogP Measurement : Use reversed-phase HPLC with a C18 column and isocratic elution.

- Metabolic Stability Assays : Incubate with liver microsomes and monitor parent compound depletion via LC-MS/MS.

- Plasma Protein Binding : Employ equilibrium dialysis or ultrafiltration followed by LC-MS quantification. Fluorinated analogs often show improved bioavailability but may require formulation adjustments to mitigate solubility limitations .

Advanced Question: How can contradictions between in vitro and in vivo biological activity data for this compound be resolved?

Discrepancies often arise from:

- Bioavailability Issues : Use pharmacokinetic profiling (Cₘₐₓ, AUC) to assess absorption barriers.

- Metabolite Interference : Identify active metabolites via in vitro hepatic incubation and LC-HRMS.

- Target Engagement : Validate target modulation in vivo using PET tracers or immunohistochemistry.

For example, if in vitro IC₅₀ is low (nM range) but in vivo efficacy is poor, consider prodrug strategies or nanoparticle-based delivery to enhance tissue penetration .

Basic Question: What spectroscopic techniques are essential for characterizing the purity and structure of this compound?

- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm aromatic protons (δ 7.2–8.5 ppm) and tetrazole ring protons (δ 9.1–9.3 ppm).

- HRMS : ESI-HRMS for molecular ion validation (e.g., [M+H]⁺ expected m/z: 404.02).

- FTIR : Peaks at 1680 cm⁻¹ (amide C=O) and 1600 cm⁻¹ (tetrazole C=N).

Cross-referencing with elemental analysis (C, H, N ±0.4%) ensures purity .

Advanced Question: What computational methods predict the binding mode of this compound to PARP-1, and how can MD simulations refine these models?

- Docking Studies : Use AutoDock Vina or Glide to dock the compound into PARP-1’s nicotinamide-binding site (PDB: 5DS3). Prioritize poses with tetrazole interactions to Ser904/Gly863.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds and hydrophobic contacts (e.g., bromophenyl with Tyr907).

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG ~-8 to -10 kcal/mol). Validate with experimental IC₅₀ correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.